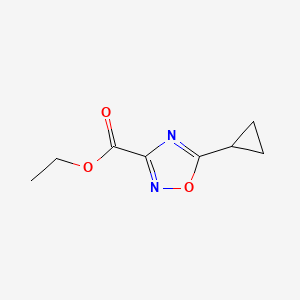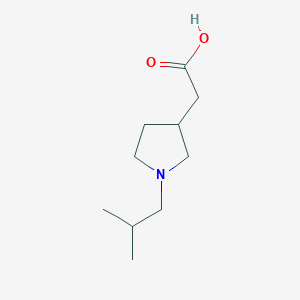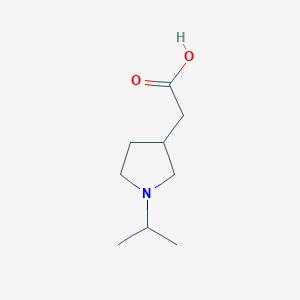
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Descripción general
Descripción
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid, also known as 2-MPPA, is a novel molecule used in a variety of scientific research applications. It is a derivative of acetic acid and is used as a building block in the synthesis of various compounds. 2-MPPA is a versatile compound that has been used in a variety of different biochemical and physiological studies, including those related to drug development, cell signaling, and enzyme regulation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Annelated 2-Oxopiperazines : Research on the synthesis of novel annelated 2-oxopiperazines involved the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, resulting in the formation of new heterocyclic systems (Svetlana et al., 2015).
Chromatographic Enantioresolution of Anti-HIV Derivatives : A study focused on the successful enantioseparation of 6-desfluoroquinolones, highlighting the influence of different morphologies of cellulose-based and amylose-based polymers (B. Natalini et al., 2011).
Preparation and Antibacterial Activity of Pyrido(2,3-d)pyrimidine Derivatives : This research detailed the preparation of various pyrido(2,3-d)pyrimidine derivatives and their antibacterial activities (J. Matsumoto & S. Minami, 1975).
Synthesis of Pyrrolo[3,4-c]pyridine-1,3(2H)-diones : The synthesis of certain derivatives exhibiting potent analgesic activity was investigated, highlighting their impact on spontaneous locomotor activity in mice (H. Śladowska et al., 2002).
Analytical Methods and Stability Studies
HPLC and TLC Methodology : A study on UV spectrophotometric analysis and the establishment of a validated RP-HPLC method for a compound related to 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid (I. Muszalska et al., 2005).
Quantitative Determination and Degradation Studies : This research applied reversed-phase high-performance liquid chromatography for the determination of a 3,4-pyridinedicarboximide derivative, including studies on its degradation mechanism (I. Muszalska et al., 2005).
Biological Activity and Pharmacological Properties
Synthesis and Antibacterial Evaluation of Quinoline Derivatives : This study synthesized and evaluated the antibacterial activity of various quinoline derivatives (J. Segawa et al., 1992).
Mannich Bases Bearing Pyrazolone Moiety : Research into novel Mannich bases bearing pyrazolone moiety and their electrochemical behavior was conducted (K. Naik et al., 2013).
New Syntheses of Acetic Acid Esters : A study on the stereoselective diazotization and esterification to produce new compounds for potential pharmaceutical applications (P. Acharyulu et al., 2009).
Synthesis and Evaluation of Antibacterial Activity : This research involved the synthesis of 1,4-Benzoxazine analogues and their evaluation for antibacterial activity against various bacterial strains (Naveen Kadian et al., 2012).
Investigations on N-phenyl Derivatives : A study on the synthesis, properties, and pharmacological activity of N-phenyl derivatives of pyridopyridazines and related compounds (H. Śladowska et al., 1998).
Propiedades
IUPAC Name |
2-(4-methyl-3-oxo-1-propylpiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-4-12-6-5-11(2)10(15)8(12)7-9(13)14/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKDOQVZZVURCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)

![5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392342.png)
![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)







![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)